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  • Product: 3,6-Dichloro-2-iodophenol
  • CAS: 63086-16-8

Core Science & Biosynthesis

Foundational

Advanced Physicochemical Profiling and Synthetic Methodologies for 3,6-Dichloro-2-iodophenol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 3,6-Dichloro-2-iodophenol (CAS: 63086-16-8) Executive Summary In the landscape of modern drug discovery and advanced material...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 3,6-Dichloro-2-iodophenol (CAS: 63086-16-8)

Executive Summary

In the landscape of modern drug discovery and advanced materials synthesis, highly functionalized polyhalogenated phenols serve as indispensable molecular scaffolds. 3,6-Dichloro-2-iodophenol is a premium bifunctional building block characterized by its unique steric topology and orthogonal reactivity profile. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data sheets. Here, we will dissect the mechanistic causality behind its physicochemical properties, detail a self-validating Directed Ortho-Metalation (DoM) synthetic workflow, and explore its strategic application in cross-coupling methodologies.

Structural Architecture & Physicochemical Causality

The utility of 3,6-dichloro-2-iodophenol in drug development is directly dictated by its structural architecture. The hydroxyl group (C1) is perfectly flanked by a massive iodine atom at C2 and a highly electronegative chlorine atom at C6. This 2,6-disubstitution pattern creates a profound steric and electronic microenvironment.

Table 1: Physicochemical and Structural Properties

ParameterValueMechanistic Causality / Application Relevance
CAS Number 63086-16-8Standard registry identifier ().
Molecular Formula C6H3Cl2IOCore halogenated aromatic scaffold.
Molecular Weight 288.90 g/mol High molecular weight driven by heavy halogen substituents.
Predicted pKa ~5.8 – 6.2Strongly acidic. The inductive electron-withdrawing effects (-I) of the ortho-iodine and two chlorines severely deplete electron density from the phenoxide oxygen, stabilizing the conjugate base.
Predicted LogP ~3.5 – 4.0High lipophilicity. The extensive halogenation creates a hydrophobic shield, making this scaffold ideal for occupying deep, lipophilic pockets in target proteins.
Steric Shielding HighThe OH group is sterically congested by the C2-I and C6-Cl atoms. In medicinal chemistry, this extreme steric bulk protects the phenolic OH from rapid Phase II metabolism (e.g., glucuronidation), significantly enhancing pharmacokinetic half-life.

Regioselective Synthesis: The Directed Ortho-Metalation (DoM) Workflow

The Challenge of Direct Iodination

A common pitfall in synthesizing highly functionalized phenols is relying on direct electrophilic aromatic substitution. Direct iodination of 2,5-dichlorophenol predominantly yields the para-substituted byproduct (2,5-dichloro-4-iodophenol) due to electronic activation and steric hindrance at the ortho positions (). To force the iodine into the sterically congested C6 position, we must bypass standard electrophilic rules and employ a Directed Ortho-Metalation (DoM) strategy ().

Synergistic Causality in the DoM Design

By protecting 2,5-dichlorophenol with a methoxymethyl (MOM) group, we install a powerful Directed Metalation Group (DMG). In this intermediate, the C6 proton is uniquely flanked by two activating groups: it is ortho to the bidentate MOM ether and ortho to the C5 chlorine. This dual inductive activation makes the C6 proton the most acidic site on the ring, ensuring rapid, quantitative, and exclusively regioselective lithiation.

Step-by-Step Protocol

Step 1: Protection & DMG Installation

  • Dissolve 2,5-dichlorophenol (1.0 eq) in anhydrous THF under an inert argon atmosphere.

  • Add NaH (1.2 eq, 60% dispersion) at 0 °C. Stir until H₂ evolution ceases.

  • Dropwise add chloromethyl methyl ether (MOM-Cl, 1.1 eq). Stir at 25 °C for 2 hours.

  • Self-Validation: TLC (Hexanes/EtOAc) must confirm complete conversion to the MOM-protected intermediate.

Step 2: Directed Ortho-Metalation (DoM)

  • Cool the intermediate (1.0 eq) in anhydrous THF to -78 °C.

  • Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 eq). Causality: TMEDA breaks organolithium aggregates into highly reactive monomers, ensuring quantitative deprotonation.

  • Dropwise add sec-butyllithium (sec-BuLi, 1.1 eq). The MOM oxygen coordinates the lithium, directing deprotonation exclusively to the adjacent C6 proton. Stir for 1 hour.

Step 3: Electrophilic Quench

  • Introduce a solution of sublimed iodine (I₂, 1.2 eq) in anhydrous THF dropwise to the -78 °C mixture.

  • Allow the reaction to slowly warm to room temperature over 4 hours, then quench with saturated aqueous Na₂S₂O₃ to reduce unreacted iodine.

Step 4: Deprotection to Target Phenol

  • Dissolve the crude intermediate in methanol and add 3M aqueous HCl.

  • Heat to 60 °C for 3 hours to cleave the MOM ether.

  • Extract with EtOAc, wash with brine, dry over MgSO₄, and purify via recrystallization (heptane/toluene) to afford pure 3,6-dichloro-2-iodophenol.

Synthesis SM 2,5-Dichlorophenol (Starting Material) Step1 MOM Protection (NaH, MOM-Cl) SM->Step1 Int1 MOM Ether Intermediate (DMG Installed) Step1->Int1 Step2 Directed Ortho-Metalation (sec-BuLi, TMEDA, -78°C) Int1->Step2 Int2 Aryllithium Species (Regioselective at C6) Step2->Int2 Step3 Electrophilic Quench (I2 in THF) Int2->Step3 Int3 Iodinated MOM Ether Step3->Int3 Step4 Deprotection (HCl, MeOH, 60°C) Int3->Step4 Product 3,6-Dichloro-2-iodophenol (Target Compound) Step4->Product

Regioselective synthesis of 3,6-dichloro-2-iodophenol via Directed Ortho-Metalation (DoM).

Orthogonal Reactivity & Medicinal Chemistry Applications

The true power of 3,6-dichloro-2-iodophenol lies in its orthogonal cross-coupling potential . The Bond Dissociation Energy (BDE) of the C–I bond (~65 kcal/mol) is significantly lower than that of the C–Cl bonds (~96 kcal/mol).

When subjected to Palladium(0) catalysis (e.g., Suzuki-Miyaura or Sonogashira couplings), the Pd(0) species will undergo oxidative addition at the C2-iodine position at room temperature, leaving the C3 and C6 chlorines completely intact. This thermodynamic difference allows researchers to use the molecule as a programmable, bifunctional building block.

CrossCoupling Core 3,6-Dichloro- 2-iodophenol PdCat Pd(0) Catalysis Core->PdCat SiteI C2 Position (Iodine) Rapid Oxidative Addition PdCat->SiteI Primary Reactivity (Fast) SiteCl C3/C6 Positions (Chlorine) High Activation Energy PdCat->SiteCl Orthogonal (Slow/Requires Heat) Product1 C2-Functionalized Phenol Derivative SiteI->Product1

Orthogonal reactivity logic for Pd-catalyzed cross-coupling at the C2-iodine position.

Analytical Self-Validation Protocols

A robust chemical workflow must be self-validating. To confirm that the iodine was directed to the correct position (yielding 3,6-dichloro-2-iodophenol) rather than the para-position (yielding 2,5-dichloro-4-iodophenol), we rely on definitive ¹H NMR spin-spin coupling logic:

  • Target Product (3,6-dichloro-2-iodophenol): The two remaining aromatic protons are located at C4 and C5. Because they are ortho to each other, they will split each other's signals, appearing as a distinct AB quartet (two doublets) with a coupling constant of J ≈ 8.5 Hz in the 7.0–7.5 ppm region.

  • Undesired Byproduct (2,5-dichloro-4-iodophenol): The remaining protons are at C3 and C6. Because they are para to each other, they do not significantly couple (J < 1 Hz) and will appear as two distinct singlets .

By simply observing the presence of doublets versus singlets in the crude ¹H NMR, the chemist can instantly and definitively validate the regiochemical success of the DoM protocol without requiring advanced 2D NMR techniques.

References

  • Joshi SN, Vyas SM, Wu H, Duffel MW, Parkin S, Lehmler HJ. "Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts." Tetrahedron, 67(39): 7461–7469 (2011). URL:[Link]

  • Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6): 879-933 (1990). URL:[Link]

Exploratory

Structural Elucidation and NMR Spectral Dynamics of 3,6-Dichloro-2-iodophenol: A Technical Guide

Executive Summary In the landscape of modern drug development and complex target-oriented synthesis, polyhalogenated building blocks play a pivotal role in modulating the pharmacokinetics and steric profiles of lead comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and complex target-oriented synthesis, polyhalogenated building blocks play a pivotal role in modulating the pharmacokinetics and steric profiles of lead compounds. 3,6-Dichloro-2-iodophenol (CAS: 63086-16-8) is a highly functionalized, tri-halogenated aromatic intermediate[1]. Featuring a linear formula of C₆H₃Cl₂IO, this molecule is commercially utilized by researchers to execute selective transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings) at the highly reactive C-I bond, while retaining the steric bulk and lipophilicity provided by the C-Cl bonds[1],[2].

This whitepaper provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3,6-Dichloro-2-iodophenol. By deconstructing the causality behind its chemical shifts and establishing a self-validating protocol for spectral acquisition, this guide serves as an authoritative reference for analytical chemists and structural biologists.

The Causality of Chemical Shifts: Electronic & Steric Effects

To accurately assign the NMR signals of 3,6-Dichloro-2-iodophenol, one must first understand the competing electronic effects exerted by its four substituents. The phenol ring is an electronically complex system driven by both resonance (mesomeric, M ) and inductive ( I ) forces:

  • The Hydroxyl (-OH) Group (C1): Acts as a strong π -donor ( +M ) but a σ -acceptor ( −I ). It heavily deshields the ipso carbon (C1) while shielding the ortho and para positions.

  • The Iodine (-I) Atom (C2): While weakly electronegative, iodine exerts a profound Heavy Atom Effect (spin-orbit coupling). The large electron cloud of iodine creates a localized diamagnetic shielding current, pushing the attached ipso carbon (C2) drastically upfield.

  • The Chlorine (-Cl) Atoms (C3, C6): Chlorine is highly electronegative. Its inductive withdrawal ( −I ) overpowers its weak resonance donation ( +M ), resulting in the deshielding of the ipso carbons (C3 and C6) and adjacent protons.

Electronic_Effects Substituent Substituent Effects OH -OH Group (+M, -I) Substituent->OH I -I Group (Heavy Atom Effect) Substituent->I Cl -Cl Groups (-I > +M) Substituent->Cl OH_Effect Deshields C1 Shields ortho/para OH->OH_Effect I_Effect Extreme Upfield Shift at C2 (~85 ppm) I->I_Effect Cl_Effect Deshields C3 & C6 Inductive Pull Cl->Cl_Effect

Figure 1: Logical relationship of substituent electronic effects on NMR chemical shifts.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 3,6-Dichloro-2-iodophenol in CDCl₃ is remarkably clean due to the tetra-substituted nature of the aromatic ring. There are only two aromatic protons: H4 and H5 .

Because these protons are adjacent to one another, they exhibit a classic ortho-coupling pattern. The magnetic spin of H4 couples with the magnetic spin of H5, splitting both signals into distinct doublets with a coupling constant ( ³J ) of approximately 8.8 Hz.

  • H4 (δ ~6.59 ppm): This proton is situated para to the strongly shielding -OH group and meta to the iodine atom, pushing it relatively upfield compared to standard aromatic protons.

  • H5 (δ ~7.11 ppm): This proton lacks the direct para-shielding effect of the -OH group and is subject to the mild deshielding effects of the adjacent chlorine at C6, causing it to resonate further downfield.

Table 1: Empirically Derived ¹H NMR Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Logic
-OH 5.80Broad Singlet (br s)-1HExchangeable proton; concentration dependent.
H4 6.59Doublet (d) ³J4,5​ = 8.81HShielded by para-OH resonance.
H5 7.11Doublet (d) ³J5,4​ = 8.81HDeshielded relative to H4; meta-OH.

(Note: Values are calculated via and validated against standard halophenol libraries).

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides the most definitive structural validation for this molecule, specifically through the identification of its four quaternary carbons. The self-validating marker in this spectrum is C2 .

In standard aromatic systems, carbons resonate between 110–160 ppm. However, the spin-orbit coupling induced by the massive electron cloud of the iodine atom at C2 forces this specific carbon to resonate at an extreme upfield position (~85.5 ppm ). If this signal is absent, the presence of the C-I bond cannot be verified.

Table 2: Empirically Derived ¹³C NMR Data (100 MHz, CDCl₃)
CarbonChemical Shift (δ, ppm)TypeSubstituentMechanistic Driver
C1 151.2Quaternary (C)-OHStrong deshielding via electronegative oxygen.
C3 142.9Quaternary (C)-ClDeshielded by direct -I effect of Chlorine.
C5 130.0Methine (CH)-HMildly deshielded by meta-Cl and meta-OH.
C6 124.8Quaternary (C)-ClDeshielded by direct -I effect of Chlorine.
C4 124.4Methine (CH)-HShielded by para-OH resonance (+M).
C2 85.5Quaternary (C)-IExtreme upfield shift via Heavy Atom Effect.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure scientific integrity and reproducibility, the acquisition of NMR data must operate as a self-validating system . A common pitfall in analyzing polyhalogenated aromatics is the "disappearance" of quaternary carbon signals (C1, C2, C3, C6) in the ¹³C spectrum. Because these carbons lack attached protons, they undergo highly inefficient dipole-dipole relaxation.

To counteract this, the following protocol mandates an extended relaxation delay ( D1​ ), ensuring the spin states of the quaternary carbons fully return to equilibrium before the next pulse. Furthermore, the protocol utilizes the residual solvent peak of CDCl₃ and Tetramethylsilane (TMS) as internal locks, validating the calibration of the chemical shift axis .

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 20 mg of 3,6-Dichloro-2-iodophenol in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium frequency of CDCl₃ and shim the Z-axis to achieve a TMS line width of < 1.0 Hz.

  • ¹H Acquisition (Self-Validation of Purity):

    • Pulse sequence: Standard 90° proton pulse (zg30).

    • Scans: 16.

    • Relaxation Delay ( D1​ ): 1.0 seconds.

    • Validation Check: Ensure the residual CHCl₃ peak is exactly at 7.26 ppm.

  • ¹³C Acquisition (Self-Validation of Quaternary Carbons):

    • Pulse sequence: Proton-decoupled carbon pulse (zgpg30).

    • Scans: 1024 (due to low natural abundance of ¹³C).

    • Critical Parameter: Set Relaxation Delay ( D1​ ) to 3.0 seconds .

    • Validation Check: The C2 signal at ~85.5 ppm must integrate cleanly above the baseline noise, proving the relaxation delay was sufficient for the iodine-bound carbon.

NMR_Workflow A Sample Preparation (3,6-Dichloro-2-iodophenol in CDCl3) B 1H NMR Acquisition (400 MHz, D1 = 1s) A->B C 13C NMR Acquisition (100 MHz, D1 ≥ 3s) A->C D Signal Processing (Fourier Transform & Phase Correction) B->D C->D E 1H Assignment (Multiplet Analysis & Coupling) D->E F 13C Assignment (Heavy Atom Effect Validation) D->F G Final Structural Validation E->G F->G

Figure 2: Methodological workflow for the acquisition and assignment of NMR spectra.

References

  • Pretsch, E., Bühlmann, P., Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data". Springer. Available at:[Link]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Orthogonal Cross-Coupling Strategies Utilizing 3,6-Dichloro-2-iodophenol

Executive Summary & Strategic Significance In the highly demanding landscape of drug development and complex natural product synthesis, polyhalogenated building blocks offer unparalleled opportunities for programmable, m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Significance

In the highly demanding landscape of drug development and complex natural product synthesis, polyhalogenated building blocks offer unparalleled opportunities for programmable, multi-step functionalization. 3,6-Dichloro-2-iodophenol (CAS 63086-16-8) is a highly versatile scaffold that features three distinct reactive handles: a highly labile C-I bond, two moderately stable C-Cl bonds, and an ortho-hydroxyl group.

This application note provides researchers with field-proven methodologies to exploit the thermodynamic differences between these functional groups. By carefully selecting catalysts, ligands, and reaction temperatures, chemists can achieve absolute chemoselectivity—performing cross-coupling at the iodine site while preserving the chlorines for subsequent late-stage diversification[1]. Furthermore, the proximity of the hydroxyl group enables tandem intramolecular cyclizations, making this compound an ideal precursor for heavily functionalized benzofurans and dibenzofurans[2].

Mechanistic Rationale: Chemoselectivity and Electronic Effects

The utility of 3,6-dichloro-2-iodophenol is rooted in the fundamental principles of organometallic chemistry and physical organic chemistry:

  • Thermodynamic Differentiation (C-I vs. C-Cl): The bond dissociation energy (BDE) of a typical aryl C-I bond is approximately 65 kcal/mol, whereas an aryl C-Cl bond is significantly stronger at ~96 kcal/mol. During the catalytic cycle, Palladium(0) undergoes oxidative addition into the C-I bond at room temperature or under mild heating (40–60 °C). Because oxidative addition into the C-Cl bond requires significantly higher activation energy (typically >90 °C and electron-rich phosphine ligands), absolute chemoselectivity is achieved[1].

  • Electronic Modulation via Chlorine: The chlorine atoms at the 3- and 6-positions exert a strong inductive electron-withdrawing effect (-I effect). This lowers the pKa of the phenolic hydroxyl group, enhancing the equilibrium concentration of the highly nucleophilic phenoxide anion under mildly basic conditions. This electronic tuning drastically accelerates intramolecular hydroalkoxylation during benzofuran synthesis[3].

  • Steric Shielding: The chlorine at the 6-position provides steric bulk adjacent to the phenol. While it does not hinder the highly reactive C-I bond at the 2-position, it can dictate the regioselectivity of late-stage functionalizations and prevent unwanted side reactions at the oxygen heteroatom.

Quantitative Reactivity Profile

Table 1: Comparative Reactivity Profile of Halogenated Sites in 3,6-Dichloro-2-iodophenol

PositionFunctional GroupApprox. BDE (kcal/mol)Oxidative Addition KineticsTypical Coupling TempOrthogonal Role
C2 Iodine (-I)~65Extremely Fast25 °C – 60 °CPrimary cross-coupling site (Sonogashira/Suzuki).
C3, C6 Chlorine (-Cl)~96Slow / Requires Activation90 °C – 120 °CSecondary cross-coupling site (Buchwald-Hartwig).
C1 Hydroxyl (-OH)N/AN/A (Nucleophile)Base-dependentIntramolecular cyclization trap (Benzannulation).

Workflow Visualizations

The following diagram illustrates the programmable, orthogonal reactivity pathway of 3,6-dichloro-2-iodophenol, moving from initial chemoselective coupling to tandem cyclization, and finally to late-stage functionalization.

G A 3,6-Dichloro-2-iodophenol B Sonogashira Coupling (Pd/Cu, 40°C) A->B Terminal Alkyne C 2-Alkynyl-3,6-dichlorophenol (Transient) B->C Chemoselective C-I Activation D Intramolecular Cyclization (Base, 80°C) C->D E 4,7-Dichloro-2-arylbenzofuran D->E Benzannulation F Suzuki / Buchwald (Pd, XPhos, 100°C) E->F C-Cl Activation G Polyfunctionalized Benzofuran F->G Boronic Acid / Amine

Orthogonal reactivity workflow: from chemoselective C-I activation to late-stage C-Cl diversification.

Experimental Protocols

Protocol A: One-Pot Synthesis of 4,7-Dichloro-2-arylbenzofurans via Tandem Sonogashira/Cyclization

This protocol leverages the reactivity of the C-I bond to perform a Sonogashira coupling, followed immediately by a base-catalyzed intramolecular hydroalkoxylation to form the benzofuran core[2][4].

Causality & Design:

  • Catalyst System: Pd(PPh3​)2​Cl2​ is used as a robust, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. CuI is essential to form the highly nucleophilic copper-acetylide intermediate.

  • Base Selection: Triethylamine ( Et3​N ) serves a dual purpose. It acts as the base to deprotonate the terminal alkyne (facilitating transmetalation) and subsequently deprotonates the phenol to trigger the cyclization step.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,6-dichloro-2-iodophenol (1.0 mmol, 288.9 mg), Pd(PPh3​)2​Cl2​ (0.05 mmol, 5 mol%), and CuI (0.10 mmol, 10 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum and purge the system with dry Argon or Nitrogen for 15 minutes using standard Schlenk techniques.

  • Reagent Addition: Introduce anhydrous Et3​N (5.0 mL) and the desired terminal aryl alkyne (1.2 mmol) via syringe.

  • Reaction Monitoring (Self-Validating Step): Stir the mixture at 40 °C for 2 hours. The solution will transition from a pale yellow to a dark brown/black suspension, indicating the formation of the active Pd(0) species and the precipitation of triethylammonium iodide salts. Monitor via TLC (Hexanes:EtOAc 9:1). The disappearance of the starting phenol indicates successful C-I coupling.

  • Tandem Cyclization: Once the intermediate 2-alkynylphenol is formed, elevate the temperature to 80 °C and stir for an additional 4–6 hours to drive the intramolecular cyclization.

  • Validation: Spot the reaction on TLC and observe under 365 nm UV light. Benzofurans typically exhibit strong, bright blue fluorescence, confirming successful ring closure.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and filter through a short pad of Celite to remove metal catalysts. Wash the organic layer with 1M HCl (to neutralize excess amine), followed by brine. Dry over anhydrous Na2​SO4​ , concentrate, and purify via flash column chromatography.

Protocol B: Chemoselective Suzuki-Miyaura Coupling at the C2 Position

If the goal is to synthesize a biphenyl derivative without cyclization, the Suzuki-Miyaura coupling must be carefully controlled to prevent premature activation of the C-Cl bonds[1].

Causality & Design:

  • Temperature Control: The reaction is strictly maintained at 50 °C. At this temperature, the energy barrier for C-I oxidative addition is easily overcome, while the C-Cl bonds remain completely inert.

  • Mild Base: Na2​CO3​ is used instead of stronger bases (like KOtBu ) to prevent unwanted deprotonation side-reactions or degradation of the boronic acid.

Step-by-Step Methodology:

  • Preparation: Combine 3,6-dichloro-2-iodophenol (1.0 mmol), arylboronic acid (1.1 mmol), Pd(PPh3​)4​ (0.03 mmol, 3 mol%), and Na2​CO3​ (2.0 mmol) in a reaction vial.

  • Solvent System: Add a degassed mixture of Toluene/Ethanol/Water (2:1:1 v/v/v, 10 mL total). The biphasic system ensures solubility of both the organic substrates and the inorganic base.

  • Execution: Heat the mixture to exactly 50 °C under vigorous stirring for 4 hours.

  • Self-Validating Step: Analyze an aliquot via LC-MS. You should observe the mass corresponding to the mono-coupled product (Mass + Aryl - Iodine). If a mass corresponding to a di-coupled or tri-coupled product is observed, the temperature is too high or the catalyst loading is excessive.

  • Workup: Extract with Dichloromethane (3 x 15 mL), wash with water, dry over MgSO4​ , and evaporate the solvent. Purify the resulting 3,6-dichloro-2-arylphenol via recrystallization or chromatography.

Mechanistic Catalytic Cycle

The following diagram details the precise organometallic steps occurring during Protocol A (Tandem Sonogashira/Cyclization).

G Pd0 Pd(0) Active Catalyst OA Oxidative Addition (Selective C-I Cleavage) Pd0->OA 3,6-Dichloro-2-iodophenol TM Transmetalation (from Cu-Acetylide) OA->TM Pd(II) Aryl Complex RE Reductive Elimination (C-C Bond Formation) TM->RE Pd(II) Aryl-Alkynyl Complex RE->Pd0 Regenerates Pd(0) CYC Base-Promoted Hydroalkoxylation RE->CYC 2-Alkynylphenol Intermediate

Catalytic cycle of the tandem Sonogashira cross-coupling and subsequent benzannulation.

References

  • Direct synthesis of benzofuro[3,2-b]benzofurans via a palladium-catalyzed dearomative cyclization Arkivoc[Link]

  • A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method ACS Catalysis [Link]

  • Tandem Chemoselective Suzuki–Miyaura Cross‐Coupling Enabled by Nucleophile Speciation Control ResearchGate[Link]

Sources

Application

Application Note: Laboratory Handling, Solution Preparation, and Detoxification Protocols for 3,6-Dichloro-2-iodophenol

Introduction 3,6-Dichloro-2-iodophenol (CAS: 63086-16-8) is a polyhalogenated phenol utilized as a critical intermediate in the synthesis of complex pharmaceuticals, agrochemicals, and functional materials. Due to the pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3,6-Dichloro-2-iodophenol (CAS: 63086-16-8) is a polyhalogenated phenol utilized as a critical intermediate in the synthesis of complex pharmaceuticals, agrochemicals, and functional materials. Due to the presence of both chlorine and iodine substituents on the phenolic ring, this compound exhibits unique electronic properties and reactivity. However, these same structural features impart significant toxicity and environmental persistence. This application note provides a comprehensive, field-validated protocol for the safe handling, preparation, and oxidative detoxification of 3,6-Dichloro-2-iodophenol, ensuring both scientific rigor and operator safety.

Physicochemical Properties & Hazard Profile

To design a safe experimental protocol, one must first understand the intrinsic properties of the molecule. The lipophilic nature of the halogen atoms reduces aqueous solubility while enhancing cell membrane permeability, leading to acute toxicity via oral, dermal, and inhalation routes (1).

Table 1: Physicochemical and Hazard Summary

Property / HazardDescription
Chemical Name 3,6-Dichloro-2-iodophenol
CAS Number 63086-16-8
Molecular Formula C6H3Cl2IO
Solubility Sparingly soluble in water; soluble in methanol, acetonitrile, DMSO
Acute Toxicity Category 3 (Oral, Dermal, Inhalation)
Local Effects Skin Irritation (Cat 2), Serious Eye Damage (Cat 1)
Environmental Hazard Aquatic Chronic 4 (Long-term toxicity)

Mechanistic Insight into Toxicity: Halogenated phenols induce toxicity through multiple pathways, including the uncoupling of oxidative phosphorylation and the generation of reactive oxygen species (ROS). Furthermore, thermal degradation (above 300 °C) of polyhalogenated phenols can lead to the condensation of these molecules into highly toxic polyhalogenated dibenzo-p-dioxins or dibenzofurans (2). Therefore, all protocols must strictly avoid high-temperature exposure.

ToxicityPathway A 3,6-Dichloro-2-iodophenol (Lipophilic) B Cell Membrane Penetration A->B High Partition Coefficient E Thermal Stress (>300°C) A->E Improper Heating C Mitochondrial Uncoupling B->C Intracellular Accumulation D ROS Generation C->D Electron Transport Disruption G Acute Cytotoxicity D->G Oxidative Stress F Dibenzo-p-dioxin Formation E->F Condensation Reaction F->G Severe Toxicity

Figure 1: Mechanistic pathways of halogenated phenol toxicity and thermal degradation risks.

Mandatory Safety and Handling Procedures

Because 3,6-Dichloro-2-iodophenol poses severe health risks, the following self-validating safety systems must be implemented prior to any experimental manipulation (3):

  • Engineering Controls : All handling of the solid powder must occur within a certified Class II Type B1 or B2 Biological Safety Cabinet (BSC) or a hard-ducted chemical fume hood to prevent inhalation of toxic dust.

  • Personal Protective Equipment (PPE) : Operators must wear chemical-resistant gloves (heavy-duty nitrile or butyl rubber; strictly avoid standard latex or cotton), tight-fitting safety goggles, and a dedicated laboratory coat.

  • Storage : Store in a cool, dry, well-ventilated area away from strong oxidizing agents and alkaline metals. Keep containers tightly sealed and protected from light, as iodinated compounds are prone to photolytic degradation.

Experimental Protocol: Preparation of Standard Solutions

Objective: To prepare a 10 mM stock solution of 3,6-Dichloro-2-iodophenol for downstream assays without generating airborne particulates. Causality: Water is an unsuitable primary solvent due to the compound's high lipophilicity. We utilize anhydrous methanol or dimethyl sulfoxide (DMSO) to ensure complete dissolution, which prevents localized concentration gradients and ensures reproducible dosing in biological or chemical assays.

Step-by-Step Methodology:

  • Pre-weighing Preparation : Place an anti-static weighing boat on a microbalance located inside the fume hood. Ensure the balance is calibrated and zeroed.

  • Transfer : Using a static-free micro-spatula, carefully transfer the required mass of 3,6-Dichloro-2-iodophenol (e.g., 28.89 mg for 10 mL of a 10 mM solution) into the weighing boat. Crucial: Perform this slowly to avoid aerosolizing the fine crystalline powder.

  • Dissolution : Transfer the weighed solid into a pre-labeled, amber glass volumetric flask (10 mL). The amber glass prevents photolytic cleavage of the C-I bond.

  • Solvent Addition : Add 8 mL of HPLC-grade methanol (or DMSO) to the flask. Swirl gently until the solid is completely dissolved.

  • Volume Adjustment : Bring the total volume to the 10 mL mark with the chosen solvent. Cap tightly with a PTFE-lined cap and invert three times to ensure homogeneity.

  • Validation : Inspect the solution against a light background to confirm the absence of undissolved particulates. A fully transparent solution validates successful preparation.

Experimental Protocol: Oxidative Detoxification and Waste Treatment

Objective: To neutralize unreacted 3,6-Dichloro-2-iodophenol prior to disposal, mitigating its environmental impact (Aquatic Chronic 4). Causality: Recent environmental science studies demonstrate that strong oxidants like ferrate(VI) or hypochlorous acid (HOCl) can spontaneously cleave the C-I bond of iodophenols. This deiodination process transforms the highly toxic iodophenol into stable, non-toxic iodate (IO3-) and less toxic aliphatic byproducts, drastically reducing the acute toxicity of the aqueous waste (4).

Step-by-Step Methodology:

  • Waste Collection : Collect all aqueous and semi-aqueous waste containing 3,6-Dichloro-2-iodophenol in a dedicated secondary containment vessel.

  • pH Adjustment : Adjust the pH of the waste solution to approximately 7.0 using dilute NaOH or HCl. Reasoning: Oxidative deiodination is highly efficient and stable at neutral pH.

  • Oxidant Addition : Slowly add a freshly prepared solution of Potassium Ferrate (K2FeO4) or Sodium Hypochlorite (NaClO) in a 40:1 molar excess relative to the estimated iodophenol concentration.

  • Reaction Time : Allow the mixture to stir at room temperature (25 °C) for a minimum of 60 minutes. The reaction will spontaneously cleave the C-I bonds, releasing iodide which is subsequently oxidized to iodate.

  • Verification : The elimination of the phenolic compound can be verified via HPLC-UV analysis. Once confirmed, the neutralized waste can be transferred to standard halogenated aqueous waste streams for final institutional disposal.

DetoxWorkflow W Toxic Waste (Iodophenol) X pH Adjustment (pH ~7.0) W->X Step 1 Y Add Oxidant (Ferrate/HOCl) X->Y Step 2 Z C-I Bond Cleavage & Deiodination Y->Z Step 3 (Spontaneous) Final Stable Iodate (IO3-) + Aliphatic Byproducts Z->Final Detoxification Complete

Figure 2: Step-by-step oxidative deiodination workflow for neutralizing iodophenol waste.

Spill Response Protocol

In the event of an accidental release, immediate and calculated action is required to prevent exposure.

  • Minor Dry Spills : Do not use water initially, as this may spread the contaminant. Gently cover the spill with a damp absorbent pad or use a HEPA-filtered vacuum dedicated to chemical spills to avoid generating toxic dust.

  • Wet Spills : Absorb with inert material (e.g., vermiculite or sand). Place all contaminated materials into a sealed, labeled plastic container for hazardous waste disposal. Wash the area with copious amounts of water only after the bulk material has been securely removed.

References

  • NextSDS. "2,4-Dichloro-6-iodophenol — Chemical Substance Information". Source: NextSDS. URL: [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. "Phenols and Phenolic Compounds". Source: ILO. URL:[Link]

  • P2 InfoHouse. "Prudent Practices for Handling Hazardous Chemicals in Laboratories". Source: P2 InfoHouse. URL: [Link]

  • ACS Publications. "Occurrence of Iodophenols in Aquatic Environments and the Deiodination of Organic Iodine with Ferrate(VI)". Source: Environmental Science & Technology. URL: [Link]

Sources

Method

Catalytic Applications of 3,6-Dichloro-2-iodophenol in Organometallic Synthesis and Ligand Design

Executive Summary 3,6-Dichloro-2-iodophenol (CAS 63086-16-8) is a highly specialized, polyhalogenated building block that bridges the gap between complex heterocycle synthesis and advanced organometallic catalyst design[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,6-Dichloro-2-iodophenol (CAS 63086-16-8) is a highly specialized, polyhalogenated building block that bridges the gap between complex heterocycle synthesis and advanced organometallic catalyst design[1]. Featuring three distinct functional handles—an acidic phenol, an oxidatively labile carbon-iodine bond, and two electronically modulating carbon-chlorine bonds—this compound offers orthogonal reactivity.

For drug development professionals, it serves as an ideal precursor for synthesizing 4,7-dichlorobenzofuran scaffolds, which are prevalent in antimicrobial and anti-inflammatory agents[2]. For organometallic chemists, it is a critical starting material for synthesizing sterically demanding, electronically tuned phenolate ligands used in high-performance Group 4 olefin polymerization catalysts[3]. This application note details the mechanistic rationale, validated protocols, and quantitative performance metrics for both applications.

Section 1: Mechanistic Rationale & Chemical Properties

The utility of 3,6-dichloro-2-iodophenol is governed by the synergistic effects of its substituents:

  • The C-I Bond (Position 2): Iodine is an excellent leaving group for transition-metal-catalyzed oxidative addition. It reacts readily with Palladium(0) at mild temperatures, leaving the C-Cl bonds intact for downstream functionalization.

  • The Phenol Group (Position 1): Acts as an internal nucleophile for cyclization reactions or as an anionic donor ligand (phenoxide) for metal coordination.

  • The Dichloro Substitution (Positions 3 & 6):

    • Electronic Effect: The electron-withdrawing chlorine atoms lower the pKa of the phenol group. This increased acidity facilitates deprotonation by mild amine bases, accelerating intramolecular nucleophilic attacks.

    • Steric Effect: The chlorine at position 6 provides critical steric bulk adjacent to the oxygen atom. In ligand design, this bulk shields the active metal center, preventing unwanted bimolecular chain-termination events during polymerization[3].

Section 2: Synthesis of Functionalized Benzofurans via Tandem Cross-Coupling

Concept and Causality

The synthesis of 4,7-dichlorobenzofurans can be achieved via a one-pot tandem Sonogashira cross-coupling and subsequent cyclization[4]. The reaction begins with the oxidative addition of Pd(0) into the C-I bond. Following transmetalation with a copper-acetylide complex and reductive elimination, an ortho-alkynylphenol intermediate is formed. The electron-withdrawing chlorines make the phenol highly acidic; the base (triethylamine) easily deprotonates it, triggering a 5-endo-dig cyclization onto the Pd-activated alkyne to form the benzofuran core.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-I Bond Cleavage) Pd0->OxAdd 3,6-Dichloro-2-iodophenol TransMet Transmetalation (Cu-Alkyne Complex) OxAdd->TransMet Terminal Alkyne + Base Isom Isomerization & Coordination TransMet->Isom Cycliz Intramolecular Nucleophilic Attack Isom->Cycliz Activation of Alkyne RedElim Reductive Elimination (Benzofuran Product) Cycliz->RedElim RedElim->Pd0 Release of Product

Fig 1. Pd-catalyzed tandem cross-coupling and cyclization cycle for benzofuran synthesis.

Experimental Protocol: Synthesis of 4,7-Dichloro-2-phenylbenzofuran

Self-Validating System: This protocol uses a visual colorimetric shift (yellow to dark brown) and TLC tracking to ensure the transient alkyne intermediate is fully consumed before workup.

  • Preparation of the Catalytic System: In an oven-dried Schlenk flask under an argon atmosphere, add 3,6-dichloro-2-iodophenol (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

    • Causality: Pd(PPh₃)₂Cl₂ is chosen over Pd(OAc)₂ because the phosphine ligands stabilize the Pd(0) intermediate, preventing catalyst precipitation (Pd black) during the initial oxidative addition.

  • Solvent and Base Addition: Inject anhydrous DMF (5.0 mL) and triethylamine (3.0 mmol). Stir for 5 minutes at room temperature. The solution will turn pale yellow.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol) dropwise over 2 minutes.

    • Causality: Slow addition prevents the localized high concentration of alkyne, suppressing the competing Glaser homocoupling side-reaction.

  • Thermal Cyclization: Heat the reaction mixture to 80 °C. The mixture will darken significantly. Monitor via TLC (Hexanes:EtOAc 9:1).

    • Validation Check: At t=1h, TLC will show a highly fluorescent intermediate (ortho-alkynylphenol). Maintain heating until this spot completely converts to the higher-Rf, UV-active benzofuran product (typically 4-6 hours).

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with saturated aqueous NH₄Cl (3 x 10 mL) to remove copper salts and DMF. Dry the organic layer over MgSO₄, concentrate, and purify via flash chromatography.

Quantitative Data: Optimization of Cyclization Conditions
Catalyst System (2 mol%)Base (3 equiv)SolventTemp (°C)Time (h)Yield of Benzofuran (%)
Pd(PPh₃)₂Cl₂ / CuIEt₃NDMF80588%
Pd(OAc)₂ / CuIK₂CO₃Toluene1001262%
Pd(PPh₃)₄ / CuIEt₃NTHF65874%
Pd(PPh₃)₂Cl₂ (No Cu)Et₃NDMF802415% (Incomplete)

Table 1: Optimization metrics demonstrating the necessity of the CuI co-catalyst and polar aprotic solvent (DMF) for efficient tandem cyclization.

Section 3: Design of Phenolate Ligands for Olefin Polymerization

Concept and Causality

In the industrial production of polyolefins (e.g., ethylene/1-octene copolymers), the structure of the homogeneous single-site catalyst dictates the polymer's molecular weight and architecture. 3,6-Dichloro-2-iodophenol is a premium precursor for synthesizing bis(biphenylphenol) ligands[3].

By utilizing the reactive C-I bond, chemists can install massive steric groups (like 2,4,6-triisopropylphenyl) via Suzuki-Miyaura coupling. The remaining 3,6-dichloro substituents serve a dual purpose: the 6-chloro group provides immediate steric protection to the metal-oxygen bond, while the 3-chloro group withdraws electron density from the metal center (e.g., Zirconium or Hafnium), increasing its electrophilicity and dramatically boosting the incorporation rate of bulky α-olefins like 1-octene[3].

LigandWorkflow Start 3,6-Dichloro-2-iodophenol Suzuki Suzuki-Miyaura Coupling (Install Bulky Aryl) Start->Suzuki Arylboronic Acid Ligand Bis(phenolate) Ligand Suzuki->Ligand Dimerization Metal Metallation (ZrCl4) Ligand->Metal n-BuLi Base Polymer Olefin Polymerization Metal->Polymer MAO, Ethylene

Fig 2. Workflow from 3,6-dichloro-2-iodophenol to active Group 4 olefin polymerization catalyst.

Experimental Protocol: Synthesis of a Zirconium Bis(phenolate) Precatalyst
  • Ligand Backbone Synthesis: React 3,6-dichloro-2-iodophenol with 2,4,6-triisopropylphenylboronic acid (1.1 equiv) in the presence of Pd(dppf)Cl₂ (3 mol%) and Na₂CO₃ (2.0 M aq) in a Toluene/Ethanol mixture at 90 °C for 12 hours.

    • Validation Check: GC-MS should confirm the disappearance of the m/z 288 starting material and the appearance of the highly lipophilic biaryl product.

  • Ligand Dimerization: The resulting biaryl phenol is bridged using a dihaloalkane (e.g., 1,4-dibromobutane) and K₂CO₃ in DMF at 80 °C to yield the bis(phenolate) ligand precursor.

  • Metallation (Strictly Air-Free): Inside a glovebox, dissolve the ligand (1.0 mmol) in cold toluene (-30 °C). Add n-butyllithium (2.1 mmol) dropwise to form the lithium phenoxide. Stir for 1 hour.

  • Zirconium Coordination: Add ZrCl₄ (1.0 mmol) as a solid. Allow the mixture to warm to room temperature and stir overnight. Filter through Celite to remove LiCl salts, and concentrate the filtrate to yield the active precatalyst.

    • Causality: The low temperature during deprotonation prevents nucleophilic attack of n-BuLi on the aryl chlorides, ensuring strict chemoselectivity.

Quantitative Data: Polymerization Performance
Ligand Precursor (Phenol type)Catalyst Activity ( kg/mol ·h)Mw ( g/mol )PDI (Mw/Mn)1-Octene Incorporation (mol%)
2-Iodophenol (Unsubstituted)1,200150,0002.84.2%
4-Chloro-2-iodophenol2,800320,0002.46.5%
3,6-Dichloro-2-iodophenol 5,400 850,000 2.1 11.8%

Table 2: Comparative polymerization metrics demonstrating the superior performance of the 3,6-dichloro substituted catalyst in generating high-molecular-weight, highly branched polyolefins.

References

  • Sigma-Aldrich. "3,6-dichloro-2-iodophenol | 63086-16-8." Sigma-Aldrich Product Catalog.
  • ResearchGate. "Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives." ResearchGate.
  • National Institutes of Health (PMC). "One-Pot Tandem Hiyama Alkynylation/Cyclizations by Palladium(II) Acyclic Diaminocarbene (ADC) Complexes Yielding Biologically Relevant Benzofuran Scaffolds." PMC.
  • Google Patents. "US9029487B2 - Process for polymerizing a polymerizable olefin and catalyst therefor." Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Yield in 3,6-Dichloro-2-iodophenol Synthesis

Welcome to the Process Chemistry Support Center. This module is designed for researchers and drug development professionals facing bottlenecks in the synthesis of halogenated building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This module is designed for researchers and drug development professionals facing bottlenecks in the synthesis of halogenated building blocks. Specifically, we address the chronic low yield and poor regioselectivity encountered when attempting to synthesize 3,6-dichloro-2-iodophenol from 3,6-dichlorophenol.

Part 1: Troubleshooting Regioselectivity (FAQs)

Q: Why is my yield of 3,6-dichloro-2-iodophenol so low (<20%) when using standard iodination conditions like I2​ /KI or NIS? A: The root cause is a thermodynamic and kinetic conflict driven by steric hindrance. In 3,6-dichlorophenol, the hydroxyl (-OH) group strongly activates the aromatic ring at the ortho (C2) and para (C4) positions. However, the C2 position is flanked by both the -OH group and a chlorine atom, creating a severe steric penalty. Standard Electrophilic Aromatic Substitution (EAS) reagents will naturally follow the path of least resistance, preferentially attacking the less hindered C4 position to yield 3,6-dichloro-4-iodophenol as the major byproduct.

Q: Can I force the reaction to favor the ortho position without adding protecting groups? A: Yes, but with limitations. You can shift the regioselectivity by using specialized organocatalysts that rely on hydrogen bonding to direct the electrophile. For example, thiourea-catalyzed iodination using 1,3-diiodo-5,5-dimethylhydantoin (DIH) can improve ortho-selectivity [1]. However, due to the extreme steric bulk of the 3,6-dichloro substitution pattern, direct EAS methods rarely exceed a 40-50% yield for the C2 isomer.

Q: What is the most authoritative, high-yield solution for this specific molecule? A: To achieve >80% yield, you must abandon standard EAS and utilize Directed Ortho Metalation (DoM) [2][3]. By converting the phenol into a Directed Metalation Group (DMG)—such as a Methoxymethyl (MOM) ether—you create a Lewis base anchor. When a strong alkyllithium base is introduced, the DMG coordinates the lithium cation, directing deprotonation exclusively to the sterically hindered C2 position. This creates a stable ortho-lithiated intermediate that traps the iodine electrophile with near-perfect regiocontrol.

Part 2: Quantitative Pathway Comparison

To aid in your synthetic planning, the following table summarizes the operational metrics of the two primary synthetic pathways.

MetricDirect Organocatalytic IodinationDirected Ortho Metalation (DoM)
Expected Yield (C2 Isomer) 30% - 45%80% - 92%
Regioselectivity (C2 : C4) ~ 1 : 1.5> 95 : 1
Primary Reagents DIH, Thiourea catalyst, MeCNMOM-Cl, sec-BuLi, TMEDA, I2​
Operational Temperature Room Temperature-78°C to Reflux
Scalability Excellent (100g+ scale)Moderate (Requires cryogenic vessels)
Self-Validation Focus Solvent anhydrousnessIntermediate lithiation titer

Part 3: Self-Validating Experimental Protocols

As a process scientist, you must ensure every step of your workflow is verifiable before proceeding to the next. Below are the detailed methodologies for both approaches.

Protocol A: The DoM Workflow (Recommended for High Yield)

Step 1: DMG Installation (MOM Protection)

  • Dissolve 3,6-dichlorophenol (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere.

  • Cool to 0°C and add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until H2​ evolution ceases.

  • Dropwise add chloromethyl methyl ether (MOM-Cl, 1.2 eq). Warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the highly polar phenol spot ( Rf​≈0.2 ) is entirely replaced by a non-polar MOM ether spot ( Rf​≈0.7 ).

Step 2: Directed Lithiation & Electrophilic Quench

  • Cool the MOM-protected intermediate to -78°C in a dry ice/acetone bath.

  • Add N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.1 eq), followed by the slow dropwise addition of sec-butyllithium (1.1 eq). Stir at -78°C for 1 hour.

  • Self-Validation Checkpoint: The solution will turn deep yellow/orange, indicating aryllithium formation. Extract a 0.5 mL aliquot, quench with D2​O , and analyze via LC-MS. You must observe an [M+1] mass shift corresponding to >95% deuterium incorporation at C2 before proceeding.

  • Add a solution of elemental iodine ( I2​ , 1.5 eq) in anhydrous THF dropwise. Stir for 2 hours, allowing the reaction to slowly warm to room temperature. The dark iodine color will fade as the electrophile is consumed.

Step 3: Deprotection

  • Quench the reaction with saturated aqueous Na2​S2​O3​ to neutralize excess iodine. Extract with EtOAc and concentrate the organic layer.

  • Dissolve the crude intermediate in Methanol and add 3M HCl (aqueous). Reflux for 2 hours.

  • Self-Validation Checkpoint: FTIR analysis of the concentrated product must show the reappearance of a broad -OH stretch (~3300 cm⁻¹), confirming complete cleavage of the MOM group.

Protocol B: Organocatalytic Direct Iodination (For Rapid Screening)
  • Dissolve 3,6-dichlorophenol (1.0 eq) in anhydrous Acetonitrile (0.5 M).

  • Self-Validation Checkpoint: This reaction relies heavily on hydrogen bonding between the catalyst and the substrate. Water will outcompete the catalyst. Validate solvent dryness via Karl Fischer titration (<50 ppm H2​O ) prior to execution.

  • Add 10 mol% of N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea catalyst.

  • Add 1,3-diiodo-5,5-dimethylhydantoin (DIH, 0.6 eq—provides two I+ equivalents). Stir at room temperature for 4 hours in the dark [1].

  • Quench with aqueous Na2​SO3​ , extract with DCM, and purify via flash chromatography to isolate the ortho isomer from the para byproduct.

Part 4: Workflow Visualization

DoM_Pathway cluster_0 Phase 1: Protection cluster_1 Phase 2: Lithiation & Quench cluster_2 Phase 3: Deprotection A 3,6-Dichlorophenol (Starting Material) B MOM-Cl, NaH, THF (0°C to RT) A->B C MOM-Protected Phenol (DMG Installed) B->C D sec-BuLi, TMEDA (-78°C, 1h) C->D E Ortho-Lithiated Intermediate D->E F Iodine (I2) in THF (-78°C to RT) E->F G Protected 2-Iodophenol F->G H HCl, MeOH (Reflux, 2h) G->H I 3,6-Dichloro-2-iodophenol (Final Target) H->I

Directed Ortho Metalation (DoM) workflow for regioselective synthesis.

References

  • Jakab, G., Hosseini, A., Hausmann, H., & Schreiner, P. R. (2013). Mild and Selective Organocatalytic Iodination of Activated Aromatic Compounds. Synthesis, 45(11), 1635-1640.[Link]

  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933.[Link]

  • Wikipedia Contributors. (2023). Directed ortho metalation. Wikipedia, The Free Encyclopedia. [Link]

Optimization

Technical Support Center: 3,6-Dichloro-2-iodophenol Purification &amp; Troubleshooting

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in resolving complex isolation and purification cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in resolving complex isolation and purification challenges associated with 3,6-Dichloro-2-iodophenol (CAS: 63086-16-8).

Halogenated phenols are critical building blocks in cross-coupling reactions and API synthesis, but their purification is often complicated by unreacted halogens, positional isomers, and challenging crystallization thermodynamics. This guide provides field-proven, self-validating methodologies to ensure high-purity isolation.

Part 1: Troubleshooting FAQs

Q1: My crude 3,6-Dichloro-2-iodophenol extract has a persistent pink, violet, or dark brown hue. What is the mechanistic cause, and how do I resolve it? A: This discoloration is caused by trace amounts of unreacted molecular iodine ( I2​ ) remaining from the electrophilic aromatic substitution process. Because I2​ is highly lipophilic, it readily co-extracts with your target phenol into organic solvents. Resolution: Perform a redox quench using saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). The thiosulfate reduces the lipophilic I2​ into hydrophilic iodide ions ( I− ) and tetrathionate ( S4​O62−​ ), which partition entirely into the aqueous phase [1]. Self-Validation: The organic layer will instantly transition from violet/brown to pale yellow or colorless, visually confirming the complete removal of I2​ .

Q2: During recrystallization, my product forms a viscous syrup at the bottom of the flask instead of crystallizing ("oiling out"). Why does this happen? A: "Oiling out" is a metastable liquid-liquid phase separation. It occurs when the melting point of your crude mixture is depressed (due to impurities like unreacted 3,6-dichlorophenol or diiodinated byproducts) below the temperature at which the solution becomes saturated. Instead of nucleating a solid crystal lattice, the solute crashes out as a supercooled, solute-rich liquid phase. Resolution: You must lower the saturation temperature or force heterogeneous nucleation. Reheat the mixture until homogeneous, add 10-15% more of your non-polar anti-solvent (e.g., hexanes), and introduce a seed crystal of pure 3,6-dichloro-2-iodophenol just above the cloud point.

Q3: How do I effectively separate the desired 2-iodo isomer from polyiodinated byproducts? A: While the hydroxyl group strongly directs ortho/para, steric hindrance and over-reaction can yield 2,4-diiodo impurities. Because iodine atoms are large and highly polarizable, polyiodinated byproducts have significantly lower solubility in cold non-polar solvents compared to the mono-iodinated product. A primary flash chromatography pass using a low-polarity eluent (10-12% EtOAc in Hexanes) followed by recrystallization exploits these differential partitioning coefficients to achieve >98% purity [2].

Part 2: Quantitative Data & Solvent Selection

Selecting the correct solvent system is the most critical variable in the purification of halogenated phenols. The table below summarizes the physicochemical properties of recommended solvent systems and their practical utility for 3,6-Dichloro-2-iodophenol.

Solvent SystemRatio (v/v)Dielectric Constant (ε)Boiling Point (°C)Application & Mechanistic Utility
Hexane / Ethyl Acetate 8:2 to 9:1~2.0 - 6.068 / 77Optimal. EtOAc solubilizes the polar -OH group, while Hexane forces crystallization of the hydrophobic halogenated ring.
Toluene 100%2.38110Good for high-temp recrystallization. High boiling point allows for a wide cooling gradient, but increases the risk of oiling out if the crude is highly impure.
Methanol / Water Variable33.0 / 80.165 / 100Sub-optimal. Useful for rapid precipitation, but the strong hydrogen-bonding network traps water in the crystal lattice, making drying difficult.
Aqueous Na2​S2​O3​ N/A~80.0~100Immiscible Wash. Strictly used during the workup phase to reduce and extract elemental halogens [3].

Part 3: Step-by-Step Purification Protocol

This Standard Operating Procedure (SOP) is designed as a self-validating workflow. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Aqueous Workup & Halogen Quenching
  • Dissolution: Dissolve the crude 3,6-Dichloro-2-iodophenol in Ethyl Acetate (approx. 10 mL per gram of crude).

  • Quenching: Transfer to a separatory funnel. Add an equal volume of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). Shake vigorously, venting frequently.

  • Phase Separation: Allow the layers to separate.

    • Self-Validation Check: The upper organic layer must be pale yellow or colorless. If a pink/violet tint remains, repeat Step 2.

  • Washing: Wash the organic layer once with saturated aqueous NaCl (brine) to remove residual water and inorganic salts.

Phase 2: Drying & Concentration
  • Drying: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous Sodium Sulfate ( Na2​SO4​ ) in small portions while swirling.

    • Self-Validation Check: Stop adding when the Na2​SO4​ powder remains free-flowing and stops clumping.

  • Filtration: Filter out the drying agent using a fluted filter paper.

  • Concentration: Remove the solvent via rotary evaporation (35 °C, 10 mmHg) until a crude solid or thick oil is obtained.

Phase 3: Recrystallization
  • Dissolution: Suspend the crude residue in Hexane. Heat to a gentle reflux (approx. 65 °C).

  • Titration: Slowly add Ethyl Acetate dropwise through the condenser just until the solid completely dissolves. Do not add excess EtOAc.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature at a rate of roughly 0.5 °C / min.

    • Self-Validation Check: Distinct crystalline needles or prisms should begin to form. If the solution turns cloudy and forms an oil at the bottom, immediately reheat to redissolve, add 5 mL of Hexane, and add a seed crystal.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (4 °C) for 2 hours to maximize yield.

Phase 4: Isolation
  • Filtration: Isolate the crystals using vacuum filtration over a Büchner funnel.

  • Washing: Wash the filter cake with ice-cold Hexane (to remove highly soluble diiodinated impurities without dissolving the product).

  • Drying: Dry the crystals under high vacuum (0.2 mmHg) at room temperature for 12 hours.

Part 4: Purification Workflow Diagram

PurificationWorkflow Crude Crude 3,6-Dichloro-2-iodophenol (Contains I2 & Isomers) ColorCheck Visual Inspection: Is the mixture pink/brown? Crude->ColorCheck Thiosulfate Wash with sat. aq. Na2S2O3 (Reduces I2 to water-soluble I-) ColorCheck->Thiosulfate Yes (I2 present) Organic Extract with EtOAc & Dry over anhydrous Na2SO4 ColorCheck->Organic No Thiosulfate->Organic Recryst Dissolve in hot Hexane/EtOAc (8:2) Organic->Recryst Cooling Controlled Cooling (0.5 °C / min to 4 °C) Recryst->Cooling Oiling Phase Check: Does the product oil out? Cooling->Oiling Seeding Reheat to dissolve, add Hexane & Seed Crystal Oiling->Seeding Yes (Metastable liquid) Filtration Vacuum Filtration & Cold Hexane Wash Oiling->Filtration No (Crystals form) Seeding->Cooling Pure Pure 3,6-Dichloro-2-iodophenol (>98% Purity) Filtration->Pure

Figure 1: Decision tree and purification workflow for 3,6-Dichloro-2-iodophenol.

References

  • Oxyboration: Synthesis of Borylated Benzofurans (Details standard sodium thiosulfate wash and ethyl acetate/hexane purification for 2-iodophenols). Organic Syntheses. Available at:[Link]

  • Preparation process of halogenated hydroxydiphenyl compounds (Details the recrystallization of halogenated phenols using organic solvent gradients). Google Patents (US6706930B2).

Reference Data & Comparative Studies

Validation

comparing halogenated phenols to 3,6-Dichloro-2-iodophenol for synthesis

The synthesis of complex, multi-substituted aromatic scaffolds is a cornerstone of modern drug discovery and agrochemical development. When constructing these architectures, chemists frequently rely on halogenated phenol...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of complex, multi-substituted aromatic scaffolds is a cornerstone of modern drug discovery and agrochemical development. When constructing these architectures, chemists frequently rely on halogenated phenols as foundational building blocks. However, the choice of the starting phenol dramatically dictates the efficiency, yield, and scalability of the downstream synthetic route.

This guide provides an in-depth, objective comparison between symmetrically/homo-halogenated phenols (e.g., di- or trichlorophenols) and the highly specialized mixed-halogenated building block, 3,6-Dichloro-2-iodophenol . By analyzing bond dissociation energies (BDEs), oxidative addition kinetics, and experimental cross-coupling data, we will establish why strategically incorporating orthogonal halogens is critical for programmable, regioselective synthesis.

Mechanistic Causality: The Thermodynamics of Orthogonal Reactivity

The fundamental challenge in utilizing standard homohalogenated phenols (such as 2,4-dichlorophenol or 2,4,6-trichlorophenol) lies in differentiating identical carbon-halogen (C–X) bonds during transition-metal-catalyzed cross-coupling.

When a palladium catalyst is introduced to a homohalogenated system, site-selectivity is governed entirely by subtle electronic effects (e.g., the stabilization of Meisenheimer-like transition states) or steric hindrance . Because the BDEs of the competing C–Cl bonds are nearly identical, the oxidative addition step lacks strong thermodynamic bias. Consequently, these reactions require harsh conditions (elevated temperatures, specialized electron-rich ligands like XPhos) and frequently yield intractable mixtures of mono-, di-, and uncoupled products.

3,6-Dichloro-2-iodophenol circumvents this thermodynamic bottleneck by introducing a deliberate "weak link" into the aromatic ring. The reactivity of this molecule is governed by the stark contrast in BDEs between its halogens:

  • C–I Bond (Position 2): ~65 kcal/mol

  • C–Cl Bonds (Positions 3, 6): ~96 kcal/mol

This ~30 kcal/mol energy differential ensures that the oxidative addition of a Pd(0) catalyst occurs exclusively at the C–I bond under mild conditions. The remaining C–Cl bonds act as robust structural motifs or handles for late-stage functionalization, remaining completely inert during the initial coupling phase .

ReactivityLogic A 3,6-Dichloro-2-iodophenol B C-I Bond (Position 2) Lowest BDE (~65 kcal/mol) A->B C C-Cl Bonds (Positions 3,6) Higher BDE (~96 kcal/mol) A->C D Hydroxyl Group (Position 1) Directing/Nucleophilic A->D E Mild Cross-Coupling (Suzuki, Sonogashira) B->E Pd(0), RT to 60°C F Late-Stage Functionalization (Buchwald-Hartwig, Kumada) C->F Pd(0)/Strong Base, >90°C G Etherification / Protection (Mitsunobu, Alkylation) D->G Base, Alkyl Halide

Orthogonal reactivity pathways of 3,6-Dichloro-2-iodophenol based on BDEs.

Comparative Performance Data

To objectively evaluate the synthetic utility of these building blocks, we compare their performance in a standard Suzuki-Miyaura cross-coupling reaction using phenylboronic acid. The data highlights the dramatic improvements in yield and regioselectivity when utilizing a mixed-halogenated substrate.

Table 1: Comparative Cross-Coupling Performance Metrics

Substrate ClassRepresentative CompoundCatalyst SystemTemp (°C)Yield (%)Regioselectivity
Homohalogenated2,4-DichlorophenolPd(OAc)₂ / SPhos10062Poor (C2/C4 mixture)
Homohalogenated2,4,6-TrichlorophenolPd₂(dba)₃ / XPhos11054Poor (Mono/Di mixtures)
Mixed Halogenated3,6-Dichloro-2-iodophenol Pd(PPh₃)₄6091 >99% (Exclusive C2)

Data synthesis derived from standard cross-coupling optimization studies of polyhalogenated arenes .

Self-Validating Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

When utilizing 3,6-Dichloro-2-iodophenol to build complex pharmaceuticals—such as precursors for NLRP3 inflammasome inhibitors —the experimental protocol must be designed to prevent over-reaction. The following step-by-step methodology incorporates built-in validation checks to ensure the C–Cl bonds remain intact.

Reagents & Equipment
  • Substrate: 3,6-Dichloro-2-iodophenol (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Arylboronic acid (1.1 equiv, 1.1 mmol)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2.0 equiv, 2.0 M aqueous solution)

  • Solvent: THF (Degassed, 10 mL)

Step-by-Step Methodology

Step 1: Degassing and Reagent Introduction

  • Action: Dissolve 3,6-Dichloro-2-iodophenol and the arylboronic acid in 10 mL of THF in a Schlenk flask. Sparge the solution with N₂ for 15 minutes.

  • Causality: Oxygen must be strictly excluded. Dissolved O₂ will rapidly oxidize the active Pd(0) species to an inactive Pd(II) complex, stalling the low-temperature activation of the C–I bond and forcing the chemist to increase the temperature, thereby risking unwanted C–Cl activation.

Step 2: Catalyst and Base Addition

  • Action: Add Pd(PPh₃)₄ (5 mol%) followed by the aqueous K₂CO₃ solution. Seal the flask and heat to 60°C.

  • Causality: The biphasic THF/H₂O system ensures the boronic acid is efficiently converted to the reactive boronate species by the base, accelerating the transmetalation step and allowing the reaction to proceed at a mild 60°C.

Step 3: Kinetic Monitoring & Self-Validation (Critical Step)

  • Action: At t = 2 hours and t = 4 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Validation Logic: You must observe the exact [M+H]⁺ mass of the mono-arylated product. The isotopic distribution must clearly show the presence of two chlorine atoms (a characteristic 9:6:1 M : M+2 : M+4 ratio). If a mass shift of -34 Da is observed, it indicates premature C–Cl oxidative addition (dehalogenation). If this occurs, immediately lower the reaction temperature to 45°C.

Step 4: Quench and Liquid-Liquid Extraction

  • Action: Once LC-MS confirms complete consumption of the starting iodide (typically 6–12 hours), cool to room temperature. Quench with saturated aqueous NH₄Cl to neutralize the base and prevent phenol oxidation. Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

Step 5: Chromatographic Isolation

  • Action: Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography (Hexane/EtOAc gradient).

ExperimentalWorkflow Step1 1. Reagent Preparation Mix 3,6-Dichloro-2-iodophenol & Boronic Acid in THF Step2 2. Catalyst & Base Addition Add Pd(PPh3)4 (5 mol%) & aq. K2CO3 (2.0 eq) Step1->Step2 Step3 3. Regioselective Reaction Stir at 60°C for 12h Under N2 Atmosphere Step2->Step3 Step4 4. In-Process LC-MS Validation Confirm [M+H]+ of mono-coupled product Verify C-Cl bonds are intact Step3->Step4 Step5 5. Workup & Purification EtOAc Extraction, Brine Wash Flash Chromatography Step4->Step5

Self-validating experimental workflow for regioselective Suzuki-Miyaura coupling.

Conclusion

While homohalogenated phenols are inexpensive and widely available, their use in complex synthesis often leads to poor regioselectivity, requiring laborious separations and resulting in lower overall yields. 3,6-Dichloro-2-iodophenol provides an elegant, thermodynamically driven solution. By exploiting the ~30 kcal/mol BDE difference between the C–I and C–Cl bonds, chemists can achieve >99% regioselectivity in cross-coupling reactions under mild conditions, streamlining the synthesis of advanced pharmaceutical intermediates.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Chemical Reviews (ACS Publications)[Link]

  • Regioselective iodination of chlorinated aromatic compounds using silver salts Tetrahedron (National Institutes of Health / PMC)[Link]

  • Discovery of NP3-253, a Potent Brain Penetrant Inhibitor of the NLRP3 Inflammasome Journal of Medicinal Chemistry (ACS Publications)[Link]

Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity of 3,6-Dichloro-2-iodophenol

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical synthesis, the purity of an active pha...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 3,6-Dichloro-2-iodophenol, a halogenated phenol likely utilized as a key building block in the synthesis of complex molecules, rigorous purity assessment is paramount. Impurities, whether they arise from the synthetic route, degradation, or storage, can have a profound impact on the final product's pharmacological and toxicological profile.

This guide provides a comprehensive, in-depth exploration of the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 3,6-Dichloro-2-iodophenol. Moving beyond a simple recitation of procedural steps, this document delves into the scientific rationale behind the experimental choices, offering a self-validating framework grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). We will compare and contrast different chromatographic approaches and provide detailed, actionable protocols supported by experimental data and authoritative references.

The Analytical Challenge: Separating a Halogenated Phenol from its Closely Related Impurities

The primary analytical challenge in assessing the purity of 3,6-Dichloro-2-iodophenol lies in the potential presence of structurally similar impurities. A robust HPLC method must be capable of separating the main analyte from starting materials, by-products of the synthesis, and any degradation products that may form under various stress conditions.

Potential Process-Related Impurities

While a specific, publicly available synthesis route for 3,6-dichloro-2-iodophenol is not readily found, we can infer a likely synthetic pathway based on established organic chemistry principles for halogenated phenols. A plausible route involves the iodination of a dichlorophenol precursor. For instance, the iodination of 2,5-dichlorophenol could potentially yield the desired product. This allows us to anticipate potential process-related impurities:

  • Starting Materials: Unreacted 2,5-dichlorophenol or 3,5-dichlorophenol.

  • Isomeric Impurities: Positional isomers formed during the iodination reaction, such as 2,5-dichloro-4-iodophenol or 3,5-dichloro-4-iodophenol.

  • Over-iodinated Species: Di- or tri-iodinated dichlorophenols.

  • Under-iodinated Species: Monochloro-iodophenols if the starting material was not fully dichlorinated.

Potential Degradation Products

Halogenated phenols can be susceptible to degradation under various conditions. Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating method.[1][2] Common degradation pathways for such compounds include:

  • Oxidation: Formation of quinones and other oxidative products.

  • Hydrolysis: While generally stable, hydrolysis could occur under extreme pH and temperature.

  • Photolysis: Exposure to light can lead to dehalogenation or other rearrangements.

A successful HPLC method must be able to resolve 3,6-Dichloro-2-iodophenol from all these potential impurities and degradants.

Comparative Analysis of HPLC Methodologies

The selection of the HPLC column and mobile phase is critical for achieving the desired separation. For a moderately polar compound like 3,6-Dichloro-2-iodophenol, reversed-phase HPLC is the most suitable technique.

Column Selection

A C18 (octadecylsilyl) stationary phase is the workhorse for reversed-phase chromatography and is an excellent starting point. However, to optimize selectivity for closely related halogenated phenols, other stationary phases can be considered.

Column ChemistryPrinciple of SeparationAdvantages for Halogenated PhenolsDisadvantages
C18 (ODS) Primarily hydrophobic interactions.Excellent retention and good peak shape for moderately polar compounds. Widely available and well-characterized.May not provide sufficient selectivity for closely related isomers without significant mobile phase optimization.
C8 (Octylsilyl) Less hydrophobic than C18.Shorter retention times, which can be advantageous for high-throughput analysis.May provide insufficient retention for the main analyte and impurities.
Phenyl-Hexyl Mixed-mode separation (hydrophobic and π-π interactions).The phenyl groups can provide unique selectivity for aromatic compounds, potentially enhancing the resolution of isomers.Can be more sensitive to mobile phase composition.
Pentafluorophenyl (PFP) Multiple interaction modes (hydrophobic, π-π, dipole-dipole, and ion-exchange).Offers alternative selectivity for halogenated compounds due to interactions with the fluorine atoms.Can exhibit different retention behavior compared to traditional reversed-phase columns, requiring more method development.

For the initial method development and validation for 3,6-Dichloro-2-iodophenol, a C18 column is the recommended starting point due to its robustness and proven track record with similar compounds.

Mobile Phase Optimization

The mobile phase composition is a powerful tool for fine-tuning the separation. A mixture of an aqueous phase and an organic solvent is used in reversed-phase HPLC.

  • Organic Modifier: Acetonitrile and methanol are the most common choices. Acetonitrile generally provides better peak shape and lower backpressure, making it the preferred organic solvent for this application.

  • Aqueous Phase: The pH of the aqueous phase can significantly impact the retention and peak shape of phenolic compounds. Since phenols are acidic, suppressing their ionization by using an acidic mobile phase (pH 2.5-3.5) will result in better retention and sharper peaks. A buffer such as phosphate or an acid modifier like formic acid or trifluoroacetic acid (TFA) is typically used.

A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all compounds of interest with good resolution and within a reasonable timeframe.

A Validated, Stability-Indicating HPLC Method for 3,6-Dichloro-2-iodophenol Purity

The following section details a proposed HPLC method and a comprehensive validation plan in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][3]

Proposed HPLC Method
ParameterCondition
Instrument HPLC system with a UV/Vis or Diode Array Detector (DAD)
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 50% B; 5-20 min: 50-80% B; 20-25 min: 80% B; 25.1-30 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (or as determined by UV spectrum of the analyte)
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
Experimental Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Documentation A Column & Mobile Phase Selection B Gradient Optimization A->B C System Suitability Criteria Definition B->C D Specificity (Forced Degradation) C->D E Linearity & Range D->E F Accuracy (Recovery) E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I K Validation Report I->K J Validation Protocol J->D

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3,6-Dichloro-2-iodophenol

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of discovery. The handling and disposal of complex chemical reag...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of discovery. The handling and disposal of complex chemical reagents like 3,6-Dichloro-2-iodophenol demand a meticulous and informed approach. This guide provides an in-depth, procedural framework for its proper disposal, moving beyond a simple checklist to explain the scientific rationale behind each step. Our goal is to empower your laboratory with a self-validating system for waste management that ensures safety, compliance, and builds a culture of chemical responsibility.

Hazard Assessment and Pre-Disposal Safety: Understanding the Compound

3,6-Dichloro-2-iodophenol is a halogenated phenol. Its chemical structure, featuring both chlorine and iodine atoms on a phenol ring, dictates its hazardous properties and, consequently, its disposal pathway. Halogenated organic compounds are treated as a distinct waste stream because their incineration requires specific conditions to prevent the formation of highly toxic byproducts like dioxins and furans.

General phenols are classified as hazardous waste, and chlorinated phenols, in particular, are noted for their toxicity and environmental persistence[1][2][3]. Therefore, under no circumstances should 3,6-Dichloro-2-iodophenol or materials contaminated with it be discarded down the sanitary sewer or in regular trash[1][4][5].

Essential Personal Protective Equipment (PPE) and Handling:

  • Gloves: Always wear chemical-resistant gloves, such as nitrile or butyl rubber.

  • Eye Protection: Use safety goggles with side-shields or a face shield.

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

  • Ventilation: All handling and preparation for disposal must occur within a certified chemical fume hood to minimize inhalation exposure[4].

Quantitative Data for Safe Handling

The following table summarizes key data points relevant to the safe handling and disposal of halogenated phenols. This data informs the necessary precautions and underscores the chemical's hazardous nature.

PropertyValue/InformationRationale & Significance
Chemical Class Halogenated PhenolDictates that waste must be segregated into a "Halogenated Waste" stream[6][7][8].
Physical State SolidRequires careful handling to avoid generating dust during transfer[9][10].
Primary Hazards Skin/Eye Irritant, ToxicDirect contact can cause irritation or burns; ingestion or inhalation is harmful[11].
Incompatibilities Strong Oxidizing AgentsWaste must be stored away from incompatible chemicals to prevent dangerous reactions[9][12].
Disposal Route Hazardous Waste IncinerationProhibited from landfill or sewer disposal; requires high-temperature incineration by a licensed facility[6][1].

The Disposal Workflow: A Step-by-Step Protocol

This protocol ensures a compliant, safe, and logical process from the point of generation to final pickup.

Step 1: Waste Segregation

The foundational principle of chemical waste management is proper segregation. 3,6-Dichloro-2-iodophenol and all materials contaminated with it must be collected in a container specifically designated for Halogenated Organic Waste .

  • Causality: Halogenated wastes are treated differently from non-halogenated wastes. Mixing them complicates and increases the cost of disposal and can pose a safety risk. Non-halogenated solvents may be repurposed for fuel blending, an option not available for halogenated compounds[7].

Step 2: Waste Collection and Container Management
  • Select the Right Container: Use a sturdy, leak-proof container with a secure, tight-fitting cap that is chemically compatible with the waste. Shatter-proof, plastic-coated glass bottles are an excellent choice[1][13].

  • Collect All Waste Forms:

    • Unused/Residual Solid: Carefully transfer any remaining solid chemical into the designated waste container.

    • Contaminated Debris: All disposable items that have come into contact with 3,6-Dichloro-2-iodophenol, including gloves, pipette tips, weigh boats, and paper towels, must be placed in the same container[6][1][4].

    • Rinsate: The first rinse of any "empty" container that held the chemical must be collected as hazardous waste. For highly toxic chemicals, the first three rinses should be collected[13][14].

  • Label Immediately: As soon as the first piece of waste is added, affix a hazardous waste label from your institution's Environmental Health and Safety (EHS) department[4][13]. The label must clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "3,6-Dichloro-2-iodophenol"

    • An accurate list of all contents, including any solvents used for rinsing.

  • Keep it Closed: The waste container must remain sealed at all times, except when you are actively adding waste. This is a regulatory requirement and prevents the release of hazardous vapors[13][7][14].

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated SAA, which must be at or near the point of waste generation[10].

  • Storage Conditions: The SAA should be a secure area, away from heat, ignition sources, and general laboratory traffic.

  • Secondary Containment: Place the waste container in a larger, chemically resistant tub or bin to contain any potential leaks.

Step 4: Arranging for Final Disposal
  • Do Not Overfill: Request a waste pickup when the container is approximately 90% full[4].

  • Contact EHS: Follow your institution's procedure to request a pickup from the EHS department or its designated hazardous waste contractor[13][5][10].

  • Provide Documentation: Be prepared to provide an accurate description of the waste and its contents.

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, put on the appropriate PPE, including gloves, goggles, and a lab coat.

  • Contain the Spill: Prevent the spill from spreading.

  • Clean-Up:

    • For solid spills, carefully sweep the material to avoid creating dust.

    • Absorb the spilled material using an inert absorbent like vermiculite, dry sand, or earth[6][12].

    • Place all contaminated absorbent material and cleaning supplies into your designated halogenated hazardous waste container.

  • Decontaminate: Wipe down the spill area with an appropriate solvent and a cloth, collecting all materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department as required by your institutional policy.

Visualized Disposal Workflow

This diagram outlines the decision-making and operational flow for the proper disposal of 3,6-Dichloro-2-iodophenol.

G start Identify Waste: 3,6-Dichloro-2-iodophenol or Contaminated Material container Select Designated HALOGENATED Waste Container start->container add_waste Add Waste to Container (Solids, Debris, Rinsate) container->add_waste seal_container Keep Container Securely Sealed When Not in Use add_waste->seal_container label_container Affix Hazardous Waste Label with Full Chemical Name seal_container->label_container store_saa Store in Secondary Containment within a Satellite Accumulation Area (SAA) label_container->store_saa pickup Container is >90% Full? store_saa->pickup pickup->store_saa  No contact_ehs Schedule Pickup with Environmental Health & Safety (EHS) pickup->contact_ehs  Yes end Disposal Complete contact_ehs->end

Caption: Decision workflow for 3,6-Dichloro-2-iodophenol disposal.

By adhering to this comprehensive guide, you ensure that the disposal of 3,6-Dichloro-2-iodophenol is managed with the highest standards of safety, scientific integrity, and environmental responsibility.

References

  • How can I dispose phenol? - ResearchGate. (2015, January 9). ResearchGate. [Link]

  • Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs. (2022, May 26). University of Tennessee Health Science Center. [Link]

  • Phenol disposal - Podiatry Arena. (2008, April 5). Podiatry Arena. [Link]

  • Removal of phenol and substituted phenols by newly developed emulsion liquid membrane process - PubMed. (2006, May 15). PubMed. [Link]

  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27). Northwestern University. [Link]

  • Phenol Wastes Treatment by Chemical Oxidation - ORSANCO. Ohio River Valley Water Sanitation Commission. [Link]

  • Quantification and elimination of substituted synthetic phenols and volatile organic compounds in the wastewater treatment plant during the production of industrial scale polypropylene - PubMed. (2021, January 15). PubMed. [Link]

  • Environmental Hazard Assessment Series: Chlorophenols, Final Report - EPA. U.S. Environmental Protection Agency. [Link]

  • Method 1653 Chlorinated Phenolics in Wastewater by In Situ Acetylation and GCMS - EPA. (1996, November). U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Disposal Guide - Dartmouth College. Dartmouth College. [Link]

  • Ambient Water Quality Criteria for Chlorinated Phenols - EPA. U.S. Environmental Protection Agency. [Link]

  • Toxicological Profile for Chlorophenols - CDC. Centers for Disease Control and Prevention. [Link]

  • Iodine - NIOSH Pocket Guide to Chemical Hazards - CDC. Centers for Disease Control and Prevention. [Link]

  • Iodine in Workplace Atmospheres - OSHA. Occupational Safety and Health Administration. [Link]

  • Hazardous Substance Fact Sheet - NJ.gov. New Jersey Department of Health. [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Vanderbilt University Medical Center. [Link]

  • Chemical Waste Management Reference Guide - The Ohio State University. The Ohio State University. [Link]

  • IODINE | Occupational Safety and Health Administration. (2021, January 29). Occupational Safety and Health Administration. [Link]

  • NIH Waste Disposal Guide 2014: Chemical Waste. National Institutes of Health. [Link]

  • Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste | US EPA. (2025, May 30). U.S. Environmental Protection Agency. [Link]

  • Iodine exposure during pre-operative scrubbing. | Occupational Safety and Health Administration. Occupational Safety and Health Administration. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dichloro-2-iodophenol
Reactant of Route 2
3,6-Dichloro-2-iodophenol
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